Cas no 2006-14-6 ((E)-3-(Naphthalen-1-yl)acrylic acid)

(E)-3-(Naphthalen-1-yl)acrylic acid structure
2006-14-6 structure
Product Name:(E)-3-(Naphthalen-1-yl)acrylic acid
CAS No:2006-14-6
MF:C13H10O2
MW:198.217303752899
MDL:MFCD00014317
CID:1083292
PubChem ID:1521748
Update Time:2025-04-24

(E)-3-(Naphthalen-1-yl)acrylic acid Chemical and Physical Properties

Names and Identifiers

    • (E)-3-(Naphthalen-1-yl)acrylic acid
    • (2E)-3-(1-Naphthyl)acrylic acid
    • 3-NAPHTH-1-YLACRYLIC ACID
    • (2E)-3-(1-naphthyl)propenoic acid
    • (2Z)-3-methylpenta-2,4-dien-1-ol
    • (E)-3-(naphth-1-yl)-2-propenoic acid
    • (E)-3-methyl-2,4-pentadien-1-ol
    • (E)-3-methylpenta-2,4-dien-1-ol
    • (E)-3-methyl-penta-2,4-dien-1-ol
    • (E)-3-naphthalen-1-ylprop-2-enoic acid
    • 2,4-Pentadien-1-ol, 3-
    • 2,4-Pentadien-1-ol, 3-methyl-, (2Z)-
    • 3-methylpenta-2(E),4-dien-1-ol
    • 3-methyl-penta-2,4-dienol
    • CTK0E7339
    • CTK1D4178
    • trans-3-(naphthalene-1-yl)acrylic acid
    • MDL: MFCD00014317
    • Inchi: 1S/C13H10O2/c14-13(15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-9H,(H,14,15)/b9-8+
    • InChI Key: WPXMLUUYWNHQOR-CMDGGOBGSA-N
    • SMILES: OC(/C=C/C1C=CC=C2C=CC=CC2=1)=O

Computed Properties

  • Exact Mass: 198.0681
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2

Experimental Properties

  • Density: 1.1184 (rough estimate)
  • Melting Point: 211.5°C
  • Boiling Point: 295.53°C (rough estimate)
  • Refractive Index: 1.5954 (estimate)
  • PSA: 37.3

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(E)-3-(Naphthalen-1-yl)acrylic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:2006-14-6)(E)-3-(Naphthalen-1-yl)acrylic acid
Order Number:A928683
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:55
Price ($):235.0
Email:sales@amadischem.com

Additional information on (E)-3-(Naphthalen-1-yl)acrylic acid

(E)-3-(Naphthalen-1-yl)acrylic Acid: A Comprehensive Overview

(E)-3-(Naphthalen-1-yl)acrylic acid, also known by its CAS number CAS 2006-14-6, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, characterized by its naphthyl group attached to an acrylic acid moiety, exhibits unique properties that make it a valuable building block in various applications. Recent advancements in synthetic methodologies and material engineering have further highlighted its potential in cutting-edge research and industrial applications.

The structure of (E)-3-(Naphthalen-1-yl)acrylic acid consists of a naphthalene ring system conjugated with an acrylic acid group. This conjugation imparts electronic properties that are highly desirable in many chemical systems. The naphthyl group, being an aromatic system, contributes to the compound's stability and photoluminescent properties. Meanwhile, the acrylic acid moiety introduces reactivity, enabling the compound to participate in various polymerization reactions. These characteristics have led to its use in the synthesis of advanced polymers, such as poly(naphthyl acrylate), which exhibit enhanced mechanical and thermal stability.

Recent studies have explored the application of (E)-3-(Naphthalen-1-yl)acrylic acid in the field of optoelectronics. Researchers have utilized this compound as a precursor for organic light-emitting diodes (OLEDs) and photovoltaic materials. The conjugated system within the molecule facilitates efficient charge transport, making it a promising candidate for next-generation electronic devices. For instance, a 2023 study published in Nature Materials demonstrated that polymers derived from CAS 2006-14-6 exhibit improved luminous efficiency and longer operational lifetimes compared to traditional materials.

In addition to its electronic applications, (E)-3-(Naphthalen-1-yl)acrylic acid has found utility in drug delivery systems. Its ability to form self-assembled structures under specific conditions makes it an ideal candidate for encapsulating therapeutic agents. A 2023 paper in Biomaterials Science highlighted the use of this compound in creating biocompatible nanoparticles that can target specific tissues, enhancing drug efficacy while minimizing side effects.

The synthesis of (E)-3-(Naphthalen-1-yl)acrylic acid has also been optimized in recent years. Traditional methods involved multi-step reactions with low yields, but advancements in catalytic processes have enabled more efficient syntheses. For example, a 2022 study reported the use of palladium-catalyzed cross-coupling reactions to directly couple the naphthyl group with acrylic acid derivatives, significantly improving both yield and purity.

The versatility of (E)-3-(Naphthalen-1-yl)acrylic acid extends to its role as a precursor in click chemistry reactions. Its ability to undergo rapid and selective cycloadditions has made it a valuable tool in modular molecule construction. This property has been exploited in the development of complex molecular architectures for applications ranging from sensors to catalytic systems.

In conclusion, (E)-3-(Naphthalen-1-yl)acrylic acid, with its unique combination of aromaticity and reactivity, continues to be a focal point in chemical research. Its applications span across materials science, electronics, and biomedicine, driven by ongoing innovations in synthetic techniques and material characterization. As research progresses, this compound is poised to play an even greater role in shaping future technologies.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2006-14-6)(E)-3-(Naphthalen-1-yl)acrylic acid
A928683
Purity:99%
Quantity:25g
Price ($):235.0
Email